Synthesis of DL-O-Methylserine from Methyl Acrylate: A Technical Guide
Synthesis of DL-O-Methylserine from Methyl Acrylate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of DL-O-Methylserine, a valuable non-proteinogenic amino acid, utilizing methyl acrylate as a readily available starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details two prominent synthetic methodologies, complete with experimental protocols, quantitative data, and process diagrams.
Introduction
DL-O-Methylserine is a derivative of the amino acid serine, featuring a methyl group on the side-chain oxygen. This modification imparts unique chemical properties, making it a useful building block in the synthesis of novel peptides and pharmaceutical compounds. The synthesis routes starting from methyl acrylate offer a cost-effective and scalable approach to producing this important molecule. This guide will explore two distinct pathways: a classical approach involving a bromomethoxypropionate intermediate and a more direct method involving bromination followed by methoxylation.
Synthetic Pathway 1: Via α-Bromo-β-methoxypropionate Intermediate
This classical and well-documented method proceeds through the formation of methyl α-bromo-β-methoxypropionate, which is subsequently aminated to yield the target compound. While the original procedure is for dl-Serine, the synthesis of DL-O-Methylserine is achieved by omitting the final demethylation step.[1]
Experimental Protocol
Step 1: Synthesis of Methyl α-bromo-β-methoxypropionate [1]
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In a 5-liter flask, a solution of 450 g of 60% methyl acrylate in methanol (containing 3.1 moles of methyl acrylate) is prepared.
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To this solution, 180 g of methanol and 960 g (3 moles) of mercuric acetate are added.
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The mixture is allowed to stand at room temperature for 3 days with occasional shaking.
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The flask is then cooled in an ice bath, and a solution of 360 g (3 moles) of potassium bromide in 1.2 liters of water is added with stirring over 15 minutes.
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Stirring is continued for an additional 2-3 hours.
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The precipitated mercuric bromide is filtered off and washed with ether.
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The aqueous layer of the filtrate is separated and extracted with three 500-ml portions of ether.
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The combined ether extracts and the original ether layer are washed with water and then dried over anhydrous sodium sulfate.
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The ether is removed by distillation, and the residual oil is distilled under reduced pressure. The fraction boiling at 85-88°C at 15 mm is collected.
Step 2: Synthesis of DL-O-Methylserine [1]
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A portion of the crude methyl α-bromo-β-methoxypropionate is saponified to α-bromo-β-methoxypropionic acid by reaction with sodium hydroxide.
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Half of the crude α-bromo-β-methoxypropionic acid (350–375 g) is heated with 3.5 liters of concentrated ammonium hydroxide in a glass-lined autoclave at 90–100°C for 10–15 hours.
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The resulting solution is concentrated to a thick syrup under reduced pressure.
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Two liters of water are added, and the solution is again concentrated to dryness.
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The resulting cake is dissolved in 1.5 liters of 48% hydrobromic acid and refluxed for 2.5 hours. (This step is for the synthesis of dl-serine and should be omitted for DL-O-Methylserine).
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For DL-O-Methylserine, after concentration, the syrupy residue is dissolved in warm water, and ammonium hydroxide is added until a faint odor of ammonia persists.
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Absolute ethanol is then added slowly to precipitate the crude DL-O-Methylserine, which is then filtered.
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The crude product is purified by recrystallization from boiling water and ethanol.
Quantitative Data
| Parameter | Value | Reference |
| Yield of Methyl α-bromo-β-methoxypropionate | 60-65% | [1] |
| Boiling Point of Methyl α-bromo-β-methoxypropionate | 85-88°C at 15 mm | [1] |
| Ammonolysis Temperature | 90-100°C | [1] |
| Ammonolysis Time | 10-15 hours | [1] |
Process Diagram
Caption: Synthetic pathway via α-bromo-β-methoxypropionate.
Synthetic Pathway 2: Direct Bromination and Methoxylation
This alternative route, described in a patent, offers a more direct approach to DL-O-Methylserine.[2] It involves the initial bromination of methyl acrylate, followed by a reaction with sodium methoxide and subsequent ammonolysis.
Experimental Protocol
Step 1: Synthesis of O-methyl-DL-serine [2]
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To a reaction vessel, add 86 g of methyl acrylate.
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Heat the methyl acrylate to 50°C and add 200 g of bromine dropwise.
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Maintain the reaction at this temperature for 1 hour.
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After the reaction, remove excess bromine by distillation under reduced pressure at 60°C.
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To the residue, add 500 g of methanol and cool the mixture to -15°C.
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Add 50 g of sodium methoxide (Feldalat NM) and maintain the reaction for 5 hours.
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After the alcoholysis is complete, remove the methanol by distillation under reduced pressure.
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Add 300 g of ammonium hydroxide to the residue and react at 20-25°C for 3 hours.
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Concentrate the resulting solution to induce crystallization, yielding 101 g of O-methyl-DL-serine.
Quantitative Data
| Parameter | Value | Reference |
| Molar ratio of methyl acrylate to bromine | 1:1.25-1.4 | [2] |
| Bromination Temperature | 45-60°C | [2] |
| Bromination Time | 1 hour | [2] |
| Methoxylation Temperature | -20 to -10°C | [2] |
| Methoxylation Time | 4-7 hours | [2] |
| Ammonolysis Temperature | 20-25°C | [2] |
| Ammonolysis Time | 2-5 hours | [2] |
| Yield of O-methyl-DL-serine | ~101g from 86g methyl acrylate | [2] |
Process Diagram
Caption: Direct bromination and methoxylation pathway.
Conclusion
Both synthetic routes presented provide viable methods for the preparation of DL-O-Methylserine from methyl acrylate. The choice of method may depend on factors such as available equipment, safety considerations associated with reagents like mercuric acetate, and desired reaction conditions. The classical method via the α-bromo-β-methoxypropionate intermediate is well-detailed in peer-reviewed literature, offering a high degree of reproducibility. The direct bromination and methoxylation pathway, while outlined in a patent, presents a potentially more streamlined process. Researchers and drug development professionals can leverage this guide to select and implement the most suitable synthetic strategy for their specific needs.
